![molecular formula C26H32O6 B12317082 Methyl 2-[13-(furan-3-yl)-2-hydroxy-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-4,11-dien-9-yl]acetate](/img/structure/B12317082.png)
Methyl 2-[13-(furan-3-yl)-2-hydroxy-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-4,11-dien-9-yl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deacetylnimbinene is a pentanortriterpenoid compound derived from the neem tree (Azadirachta indica). It is one of the many bioactive compounds found in neem, known for its diverse biological activities, including anti-inflammatory, antibacterial, and insecticidal properties .
准备方法
Synthetic Routes and Reaction Conditions
Deacetylnimbinene can be synthesized from nimbolide through a series of chemical reactions. One common method involves the use of lithium hydroxide monohydrate in tetrahydrofuran at 70°C for 7 hours under an inert atmosphere . This process involves sulfonyl hydrazone-mediated etherification and radical cyclization .
Industrial Production Methods
Industrial production of deacetylnimbinene typically involves extraction from neem seeds and other parts of the neem tree. Advanced techniques like Ultra Performance Liquid Chromatography (UPLC) and tandem mass spectrometry are used to isolate and quantify the compound .
化学反应分析
Types of Reactions
Deacetylnimbinene undergoes various chemical reactions, including:
Oxidation: It can be oxidized using water radical cations under ambient conditions.
Reduction: Specific reduction reactions have not been extensively documented.
Substitution: It can undergo substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions
Oxidation: Water radical cations in microdroplets.
Substitution: Various organic solvents and catalysts depending on the desired substitution.
Major Products
The major products formed from these reactions include various oxidized and substituted derivatives of deacetylnimbinene, which can have different biological activities.
科学研究应用
Deacetylnimbinene has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in inhibiting insect growth and as an antifeedant.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Used in the formulation of natural pesticides and insect repellents.
作用机制
Deacetylnimbinene exerts its effects through various molecular targets and pathways. It has been shown to interact with peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1), destabilizing its structure and inhibiting its activity . This interaction is crucial for its anticancer properties, as Pin1 plays a significant role in several cellular signaling pathways involved in cancer development .
相似化合物的比较
Similar Compounds
Uniqueness
Deacetylnimbinene is unique due to its specific molecular structure, which allows it to interact with different biological targets compared to its analogues. Its ability to inhibit Pin1 and its diverse biological activities make it a compound of significant interest in both scientific research and industrial applications .
属性
分子式 |
C26H32O6 |
|---|---|
分子量 |
440.5 g/mol |
IUPAC 名称 |
methyl 2-[13-(furan-3-yl)-2-hydroxy-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-4,11-dien-9-yl]acetate |
InChI |
InChI=1S/C26H32O6/c1-13-6-7-19(27)25(3)18(11-20(28)30-5)26(4)22-14(2)16(15-8-9-31-12-15)10-17(22)32-24(26)23(29)21(13)25/h6,8-9,12,16-18,21,23-24,29H,7,10-11H2,1-5H3 |
InChI 键 |
KUCNSNKUGFEHJF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCC(=O)C2(C1C(C3C(C2CC(=O)OC)(C4=C(C(CC4O3)C5=COC=C5)C)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


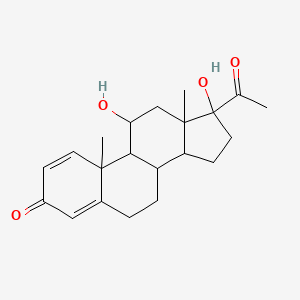
![3-[5-[5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-11,12,14-triol](/img/structure/B12317013.png)
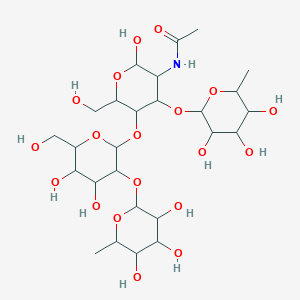
![5-bromo-1-(3-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12317026.png)
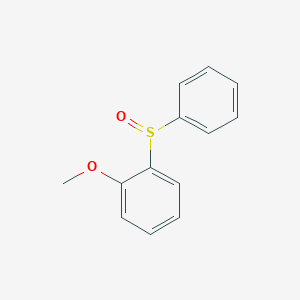
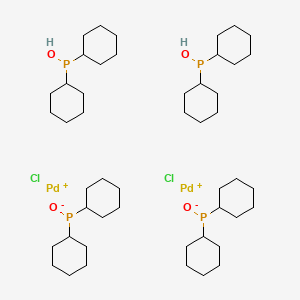

![2-[(2E)-2-carbamimidoylimino-4-oxo-1,3-thiazolidin-5-yl]-N-methylacetamide](/img/structure/B12317063.png)
![methyl 7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12317069.png)
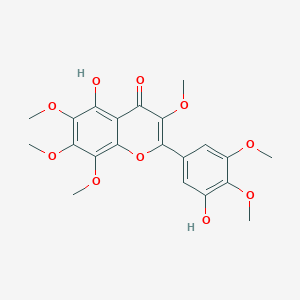
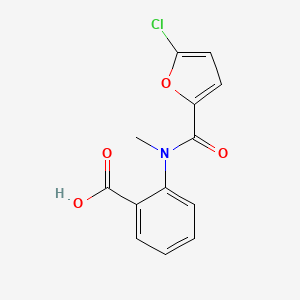
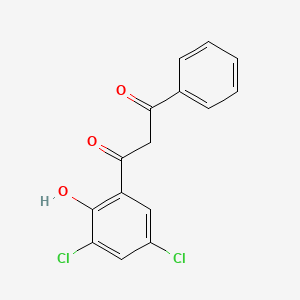
![methyl 3-{5-oxo-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl}prop-2-enoate](/img/structure/B12317090.png)
![2-{[(3-Methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B12317095.png)
